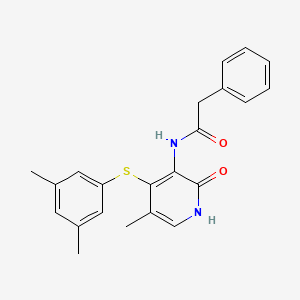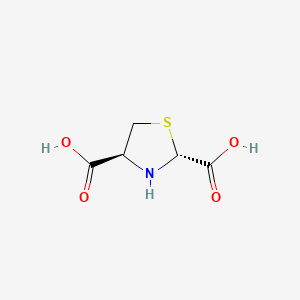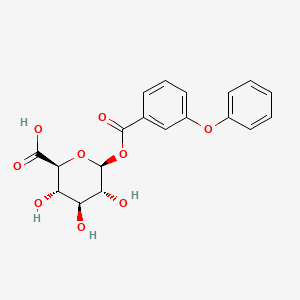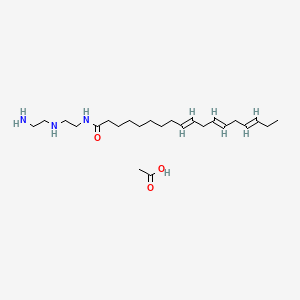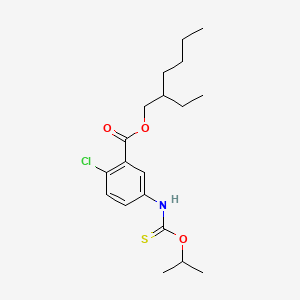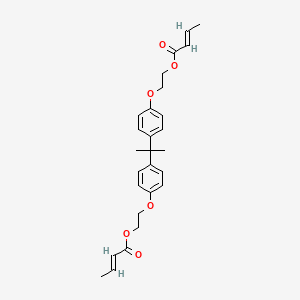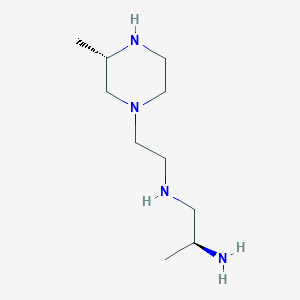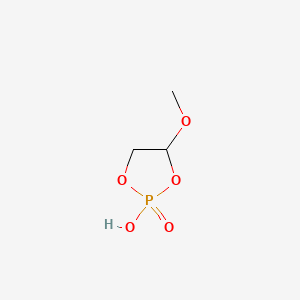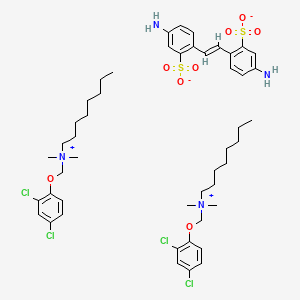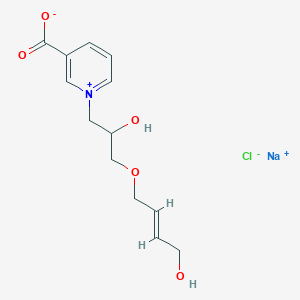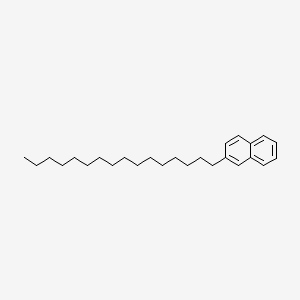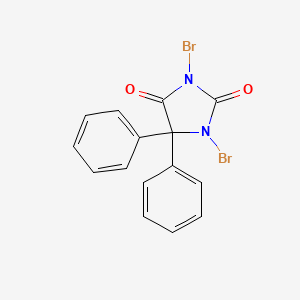
1,3-Dibromo-5,5-diphenylimidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dibromo-5,5-diphenylimidazolidine-2,4-dione is a brominated organic compound with the molecular formula C15H10Br2N2O2. It is a derivative of imidazolidine-2,4-dione and is characterized by the presence of two bromine atoms and two phenyl groups. This compound is known for its use in various chemical reactions and applications in scientific research.
Preparation Methods
1,3-Dibromo-5,5-diphenylimidazolidine-2,4-dione can be synthesized through the bromination of 5,5-diphenylimidazolidine-2,4-dione. The reaction typically involves the use of bromine as the brominating agent. The process is carried out under controlled conditions to ensure the selective bromination at the 1 and 3 positions of the imidazolidine ring. The reaction is usually conducted in an organic solvent such as chloroform or dichloromethane, and the product is purified through recrystallization .
Chemical Reactions Analysis
1,3-Dibromo-5,5-diphenylimidazolidine-2,4-dione undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted by other nucleophiles, such as amines or thiols, leading to the formation of new derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding imidazolidine derivatives with different oxidation states.
Reduction Reactions: Reduction of the compound can lead to the removal of bromine atoms, resulting in the formation of 5,5-diphenylimidazolidine-2,4-dione.
Common reagents used in these reactions include sodium borohydride for reduction, hydrogen peroxide for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,3-Dibromo-5,5-diphenylimidazolidine-2,4-dione has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis for the bromination of various substrates. It is also employed in the preparation of other brominated compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in pharmaceutical formulations and drug development.
Mechanism of Action
The mechanism of action of 1,3-dibromo-5,5-diphenylimidazolidine-2,4-dione involves the release of bromine atoms, which can interact with various molecular targets. The bromine atoms can form covalent bonds with nucleophilic sites on biomolecules, leading to the inhibition of enzymatic activities or disruption of cellular processes. The compound’s antimicrobial properties are attributed to its ability to disrupt the cell membranes of microorganisms .
Comparison with Similar Compounds
1,3-Dibromo-5,5-diphenylimidazolidine-2,4-dione can be compared with other brominated imidazolidine derivatives, such as:
1,3-Dibromo-5,5-dimethylimidazolidine-2,4-dione: This compound has similar bromination properties but differs in the presence of methyl groups instead of phenyl groups.
1,3-Dichloro-5,5-diphenylimidazolidine-2,4-dione: This compound contains chlorine atoms instead of bromine, leading to different reactivity and applications.
1,3-Dibromo-5,5-diphenylhydantoin: This compound is structurally similar but has different functional groups, affecting its chemical behavior and uses.
The uniqueness of this compound lies in its specific bromination pattern and the presence of phenyl groups, which influence its reactivity and applications in various fields.
Properties
CAS No. |
92426-30-7 |
|---|---|
Molecular Formula |
C15H10Br2N2O2 |
Molecular Weight |
410.06 g/mol |
IUPAC Name |
1,3-dibromo-5,5-diphenylimidazolidine-2,4-dione |
InChI |
InChI=1S/C15H10Br2N2O2/c16-18-13(20)15(19(17)14(18)21,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H |
InChI Key |
YHELUCUIFBBFGG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2(C(=O)N(C(=O)N2Br)Br)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


